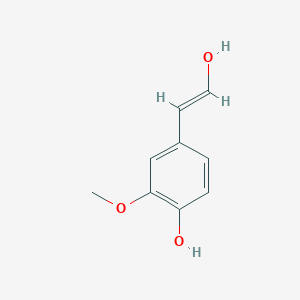

(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol

Description

Contextualization of Phenolic Compounds in Natural Product Chemistry

Phenolic compounds represent a vast and diverse group of secondary metabolites found ubiquitously throughout the plant kingdom. researchgate.net Characterized by an aromatic ring bearing one or more hydroxyl (-OH) substituents, their structures can range from simple phenols to complex polymers like tannins and lignin (B12514952). researchgate.netacs.org In natural product chemistry, these compounds are of immense interest due to their widespread distribution and their varied biological roles. numberanalytics.com Plants and microorganisms synthesize phenolics, often in response to environmental pressures such as UV radiation, wounding, or attacks from pathogens and insects. wikipedia.org

The chemical properties of phenolic compounds, governed by the hydroxyl group on the aromatic ring, make them generally acidic and capable of undergoing reactions like oxidation and alkylation. numberanalytics.com Their biological activities are extensive and are often linked to their antioxidant capacity. acs.org They play crucial roles in plant defense, acting as antimicrobial agents and UV protectants. numberanalytics.com This inherent bioactivity has led to their use in the food industry as natural preservatives and in cosmetics for their antioxidant and UV-protective qualities. numberanalytics.com The major classes of phenolics commonly found in nature include simple phenols, phenolic acids (such as hydroxybenzoic and hydroxycinnamic acids), flavonoids, stilbenes, and lignans. acs.org

Significance of Hydroxylated and Methoxylated Styrene (B11656) Derivatives in Chemical and Biological Research

Hydroxylated and methoxylated styrene derivatives are a significant class of organic compounds that serve as crucial intermediates and building blocks in both chemical synthesis and biological processes. Styrene, a simple aromatic hydrocarbon, can be functionalized with hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on its phenyl ring, leading to a wide array of derivatives with tailored properties.

In chemical research, these derivatives are valuable precursors for creating more complex molecules. For instance, they are used in the synthesis of novel phenylcyanoacrylates, which can be copolymerized with styrene to produce polymers with specific characteristics. chemrxiv.orgresearchgate.net The presence of hydroxyl and methoxy groups can influence the reactivity of the vinyl group and the properties of the resulting polymers. Furthermore, these styrene derivatives are key substrates in electrochemical reactions, such as the synthesis of β-alkoxy sulfones, which are important structural motifs in various pharmaceuticals and natural products. nih.gov The ability to introduce additional functional groups like hydroxyls and alkoxyls into a molecule can impart significant bioactivities. nih.gov Research has also focused on the surface hydroxylation of styrene-based copolymers to create biocompatible materials for potential use in cardiovascular prostheses, demonstrating the versatility of these compounds in materials science. nih.gov

From a biological perspective, many hydroxylated and methoxylated styrene derivatives are natural products or metabolites found in plants and microorganisms. nmppdb.com.ngwikipedia.org For example, 2-Methoxy-4-vinylphenol (B128420) (4-vinylguaiacol) is a flavoring agent found in buckwheat and is produced by yeast during the fermentation of certain beers, contributing to their characteristic aroma. wikipedia.org This compound, an analogue of guaiacol (B22219), also functions as a plant metabolite and a pheromone. nmppdb.com.ng The study of these derivatives provides insight into biosynthetic pathways and their ecological roles. wikipedia.org

Overview of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol in Academic Inquiry

This compound, widely known as coniferyl alcohol, is a primary focus of academic research due to its central role as a monolignol. wikipedia.org Monolignols are the fundamental precursors in the biosynthesis of lignin and lignans. wikipedia.org Lignin, a complex polymer, provides structural rigidity to the cell walls of vascular plants. taylorandfrancis.com Coniferyl alcohol is particularly prominent in gymnosperm and angiosperm plants. wikipedia.org

Scientific investigation into coniferyl alcohol spans its biosynthesis, natural occurrence, and potential applications. It is produced in plants from coniferaldehyde (B117026) through the action of specific enzymes. wikipedia.orgresearchgate.net Research has quantified its presence in various parts of pine trees, including the cambium, bark, and needles, and has shown that its concentration can increase significantly in response to wounding. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | 4-[(E)-2-hydroxyethenyl]-2-methoxyphenol |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Exact Mass | 166.062994177 Da |

| Common Synonyms | Coniferyl alcohol, Coniferol |

| CAS Number | 458-35-5 |

| ChEBI ID | CHEBI:193719 |

| SMILES | COC1=C(C=CC(=C1)/C=C/O)O |

| InChIKey | MGRQLSWDIFMJGV-SNAWJCMRSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

4-[(E)-2-hydroxyethenyl]-2-methoxyphenol |

InChI |

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-6,10-11H,1H3/b5-4+ |

InChI Key |

MGRQLSWDIFMJGV-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CO)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol

This compound, while not widespread, has been identified in specific botanical sources and as a byproduct of natural polymer breakdown.

This compound has been successfully isolated from the roots of Ostericum koreanum, a perennial medicinal plant utilized in traditional Korean and Chinese medicine. nih.gov The isolation of this and other phenolic compounds from O. koreanum underscores the plant's rich phytochemical profile. nih.gov While this specific compound has been definitively identified in O. koreanum, related methoxyphenols, such as 2-methoxy-4-vinylphenol (B128420) (an isomer of the subject compound), are found in a variety of other natural sources, including buckwheat, red cabbage, and as a flavor component in certain fermented beverages. researchgate.netwikipedia.orgnih.gov

Table 1: Selected Natural Sources of Related Methoxyphenols

| Compound Name | Natural Source(s) |

|---|---|

| This compound | Ostericum koreanum nih.gov |

| 2-Methoxy-4-vinylphenol | Buckwheat, Red Cabbage, Wheat Beers researchgate.netwikipedia.orgnih.gov |

| Guaiacol (B22219) | Wood smoke, Roasted Coffee, Sugarcane Bagasse wikipedia.org |

This table includes closely related compounds to provide a broader context of methoxyphenol distribution in nature.

Lignin (B12514952), a complex polymer abundant in plant cell walls, is a significant source of aromatic compounds upon degradation. The pyrolysis of lignin, particularly from gymnosperms, is known to yield guaiacol, a foundational structure for many methoxyphenols. wikipedia.org The degradation of lignin often proceeds through the breakdown of its primary monomeric units, which include coniferyl alcohol. researchgate.netnih.gov this compound is structurally an isomer of coniferyl alcohol.

The biotransformation of ferulic acid, a common lignin-derived compound, by various microorganisms can lead to the formation of 4-vinylguaiacol, another closely related molecule. nih.govresearchgate.netajol.info These bioconversion pathways highlight the potential for various structurally similar methoxyphenols to be generated from lignin breakdown. While direct evidence for the formation of this compound from lignin degradation is still an area of active research, the structural similarities and known degradation pathways of lignin strongly suggest it as a potential, albeit likely minor, product.

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from natural sources requires advanced extraction and purification techniques to separate it from a complex mixture of other phytochemicals.

Modern extraction methods are favored for their efficiency and ability to preserve the integrity of bioactive compounds. These techniques are applicable for obtaining phenolic compounds like this compound from plant biomass.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. ajol.info It has been successfully used to extract phenolic compounds, including ferulic acid and its oligomers, from various plant materials. wikipedia.org

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and increasing extraction yield. nih.gov

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. wikipedia.org

Enzyme-Assisted Extraction (EAE): The use of enzymes to break down plant cell wall components can facilitate the release of intracellular compounds, improving extraction efficiency. nih.gov

Table 2: Comparison of Advanced Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | Reduced extraction time and solvent consumption. ajol.info |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to disrupt cell walls. | Increased yield, often at lower temperatures. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid as a tunable solvent. | High selectivity, no residual organic solvent. wikipedia.org |

Following extraction, chromatographic techniques are essential for the purification of this compound.

Column Chromatography: A fundamental technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). nih.gov Different solvents (mobile phase) are used to elute compounds based on their polarity, allowing for the separation of fractions containing the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and analysis of phenolic compounds. researchgate.net Reverse-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for separating methoxyphenols. researchgate.netpnas.org Gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of compounds with varying polarities. researchgate.net

Gas Chromatography (GC): For volatile or derivatized phenolic compounds, capillary gas chromatography offers excellent separation. researchgate.net The use of a capillary column with a specific stationary phase, coupled with a flame ionization detector (FID) or mass spectrometer (MS), allows for the quantification and identification of individual methoxyphenols. researchgate.net

Biosynthesis and Biotransformation Pathways

Enzymatic Conversion of Precursor Compounds to (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol Analogues

The generation of 4-vinylguaiacol is predominantly achieved through the enzymatic decarboxylation of ferulic acid. nih.gov This process is catalyzed by specific enzymes found in a variety of microorganisms. researchgate.net

Ferulic acid serves as the primary biosynthetic precursor for 4-vinylguaiacol. researchgate.netacs.org It is a hydroxycinnamic acid that is one of the most abundant phenolic acids in the plant kingdom. researchgate.netnih.gov Ferulic acid is an integral component of the cell walls of plants like cereal brans, sugar beet pulp, and various grasses, where it crosslinks polysaccharides such as arabinoxylans, enhancing the structural integrity of the cell wall. plos.orgnih.gov

The biotransformation process begins with the release of ferulic acid from these lignocellulosic materials. This is often accomplished by the action of feruloyl esterases (FAEs), enzymes that hydrolyze the ester bonds linking ferulic acid to polysaccharides. nih.govplos.org Once liberated, free ferulic acid becomes available as a substrate for decarboxylation. nih.gov This enzymatic conversion of ferulic acid is a key step in the natural formation of 4-vinylguaiacol in various environments, including during food fermentation processes like brewing. acs.orgnih.gov The concentration of available ferulic acid can directly influence the levels of 4-vinylguaiacol produced. acs.org

A wide array of microorganisms possesses the enzymatic machinery to convert ferulic acid into 4-vinylguaiacol. This biotransformation is catalyzed by the enzyme ferulic acid decarboxylase (FAD), also known as phenolic acid decarboxylase (PAD). plos.orgresearchgate.netwebofproceedings.org This enzyme facilitates the non-oxidative decarboxylation of ferulic acid's side chain to produce 4-vinylguaiacol. researchgate.netresearchgate.net

Saccharomyces cerevisiae : Strains of this yeast, particularly those used in brewing wheat beers (phenolic off-flavor positive or POF+ strains), are well-known for their ability to decarboxylate ferulic acid to 4-vinylguaiacol, contributing the characteristic "clove-like" flavor to these beverages. wikipedia.orgnih.gov Studies have shown that S. cerevisiae can convert ferulic acid to 4-vinylguaiacol with a high yield of 96%. nih.gov The enzyme responsible in S. cerevisiae is encoded by the FDC1 gene. webofproceedings.org However, the activity of the native yeast Fdc1p can be relatively low under certain fermentation conditions. webofproceedings.org

Torulaspora delbrueckii : This yeast species is also capable of transforming ferulic acid into 2-methoxy-4-vinylphenol (B128420). wikipedia.org

Pseudomonas fluorescens : This bacterium is another effective biocatalyst for this transformation, demonstrating an 89% yield in converting ferulic acid to 4-vinylguaiacol. nih.gov The key enzyme in this process was first isolated and characterized from P. fluorescens. researchgate.net

Other microorganisms have also been identified as potent converters of ferulic acid. For instance, the white-rot fungus Schizophyllum commune produces a novel high-affinity ferulic acid decarboxylase (ScoFAD) that shows exceptional catalytic efficiency. nih.govplos.org Various species of Candida, Aspergillus niger, and Lactobacillus have also been shown to facilitate this biotransformation. nih.govoup.compsu.edu The table below summarizes the biotransformation capabilities of several microorganisms.

| Microorganism | Enzyme | Yield/Conversion Rate | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Ferulic Acid Decarboxylase (Fdc1p) | 96% Yield | nih.gov |

| Pseudomonas fluorescens | Ferulic Acid Decarboxylase | 89% Yield | nih.gov |

| Schizophyllum commune | Ferulic Acid Decarboxylase (ScoFAD) | High catalytic efficiency (kcat/KM of 4,779 L s⁻¹ mmol⁻¹) | nih.govplos.org |

| Aspergillus niger (diploid strain DAR2) | Not specified | 64% ferulic acid conversion, preferring 4-VG formation | nih.gov |

| Lactobacillus farciminis | Not specified | 10.26 mg/L of 4-VG from 50 mg/L of ferulic acid | psu.eduajol.info |

| Debaryomyces hansenii | Not specified | Metabolized ferulic acid to 4-VG as an intermediate | researchgate.net |

Proposed Biosynthetic Routes for this compound within Organisms

The primary and most studied biosynthetic route for the formation of this compound is the direct, non-oxidative decarboxylation of ferulic acid. researchgate.netresearchgate.net This pathway is prevalent in numerous fungi, yeasts, and some bacteria. researchgate.net

The proposed mechanism, catalyzed by ferulic acid decarboxylases (FADs), proceeds as follows:

The phenolic hydroxyl group at the para-position of the ferulic acid molecule is deprotonated. nih.gov The presence of this para-hydroxyl group is considered essential for the reaction to occur. webofproceedings.org

This deprotonation facilitates the formation of a quinone methide intermediate. nih.govwebofproceedings.org

The carboxylic acid group is then eliminated from the molecule as carbon dioxide (CO2). nih.gov

This decarboxylation step results in the formation of the stable vinyl end product, this compound. nih.gov

This enzymatic pathway is highly specific. For example, the FAD from Schizophyllum commune (ScoFAD) exclusively accepts ferulic acid as its substrate, which prevents the formation of undesirable side-products. plos.org In some organisms, 4-vinylguaiacol is an intermediate metabolite that can be further transformed into other valuable compounds like vanillin (B372448), vanillic acid, or 4-ethylguaiacol. researchgate.netoup.comoup.com For instance, the fungus Schizophyllum commune can oxidize 4-vinylguaiacol to vanillin and subsequently to vanillic acid. oup.com

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol and Related Methoxyphenols

The construction of the this compound scaffold can be achieved through various synthetic methodologies. These routes often focus on achieving high stereo- and regioselectivity to ensure the desired isomeric form of the final product.

Stereo- and Regioselective Synthesis Approaches

Achieving specific stereochemistry and regiochemistry is a critical aspect of synthesizing complex organic molecules. While direct stereo- and regioselective syntheses for this compound are not extensively detailed in the provided information, general principles of stereoselective reactions can be applied. For instance, the use of catalysts can control the formation of specific isomers. In other contexts, Lewis acids like Indium(III) chloride have been shown to be effective in promoting highly stereo- and regioselective reactions in the synthesis of vinyl-substituted heterocyclic compounds. nih.gov The choice of solvent and reaction temperature can also significantly influence the stereochemical outcome, with different solvents and temperatures leading to varying ratios of E/Z isomers. nih.gov For a molecule like this compound, controlling the trans or (E) configuration of the vinyl group is paramount.

Synthetic Routes Involving Acetophenone (B1666503) Intermediates

A common and versatile approach to synthesizing substituted styrenes and related vinyl compounds involves the use of acetophenone intermediates. This strategy typically involves the following key steps:

Starting Material: The synthesis often begins with a substituted acetophenone, in this case, a derivative of acetovanillone (B370764) (4'-hydroxy-3'-methoxyacetophenone).

Reaction with a C1 Synthon: The acetophenone is then reacted with a source of a single carbon atom that will form the vinyl group. This can be achieved through various reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, which are known for their ability to form carbon-carbon double bonds with good stereocontrol.

Reduction Step: Following the formation of the vinyl ketone, a selective reduction of the carbonyl group is necessary to yield the desired hydroxyvinyl functionality. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

This multi-step process allows for the systematic construction of the target molecule, with the potential to introduce various substituents on the aromatic ring by starting with appropriately substituted acetophenones.

Synthesis of this compound Derivatives

The presence of two hydroxyl groups in this compound provides ample opportunities for derivatization, enabling the synthesis of a wide range of new compounds with potentially altered chemical and physical properties.

Esterification and Etherification Reactions of Hydroxyvinylphenols

The phenolic and vinylic hydroxyl groups of this compound can readily undergo esterification and etherification reactions.

Esterification: This reaction involves treating the parent compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. The Fischer esterification, which utilizes an acid catalyst, is a common method for this transformation. youtube.com Base-catalyzed hydrolysis of an ester, known as saponification, can also be employed. youtube.com

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

These reactions allow for the introduction of a wide variety of functional groups, thereby modifying the polarity, solubility, and other properties of the parent molecule.

Preparation of Complex Ligands Incorporating Hydroxyvinylmethoxyphenol Moieties (e.g., Schiff Bases)

The phenolic portion of this compound, particularly after conversion to a salicylaldehyde (B1680747) derivative, is a valuable precursor for the synthesis of Schiff base ligands. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone.

The general synthetic scheme involves:

Oxidation: The hydroxyvinyl group can be oxidized to an aldehyde functionality, yielding a derivative of vanillin (B372448).

Condensation: The resulting aldehyde is then reacted with a primary amine in a suitable solvent, often with acid or base catalysis, to form the imine or Schiff base linkage (-C=N-).

The resulting Schiff base ligands, incorporating the hydroxyvinylmethoxyphenol moiety, can coordinate with various metal ions to form stable metal complexes. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the amine component.

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Carboxylic Acid/Acid Catalyst | Fischer Esterification | Ester Derivative |

| This compound | Alkyl Halide/Base | Williamson Ether Synthesis | Ether Derivative |

| Salicylaldehyde Derivative | Primary Amine | Condensation | Schiff Base |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can reveal specific structural features, from the carbon-hydrogen framework to the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. ¹H-NMR, in particular, provides detailed information about the hydrogen atoms (protons), their chemical environment, and their proximity to other protons.

While specific experimental data for this compound is not widely published, the expected ¹H-NMR spectrum can be predicted based on its chemical structure and data from analogous compounds. The spectrum would exhibit characteristic signals for the aromatic, vinylic, methoxy (B1213986), and hydroxyl protons. The trans configuration of the vinyl group is confirmed by a large coupling constant (typically > 15 Hz) between the two vinylic protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 7.2 | Multiplet | - |

| Vinylic-H (α to OH) | ~6.5 | Doublet of doublets | ~16, ~5 |

| Vinylic-H (β to OH) | ~6.3 | Doublet | ~16 |

| Methoxy (-OCH₃) | ~3.9 | Singlet | - |

| Phenolic-OH | 4.5 - 5.5 | Broad Singlet | - |

| Vinylic-OH | 4.0 - 5.0 | Broad Singlet | - |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of individual components from a mixture prior to their identification and quantification.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (166.17 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of a methyl group (-CH₃), a hydroxyl group (-OH), or a water molecule (H₂O), providing further structural confirmation. GC-MS analysis of related compounds like 2-methoxy-4-vinylphenol (B128420) has been successfully performed, indicating that this technique is suitable for the analysis of the target compound, likely after derivatization to increase its volatility. nist.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 149 | [M - OH]⁺ |

| 148 | [M - H₂O]⁺ |

| 131 | [M - H₂O - OH]⁺ |

Note: This table represents a hypothetical fragmentation pattern based on the structure of the compound.

Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound, with its substituted benzene (B151609) ring and conjugated vinyl group, is expected to exhibit distinct absorption maxima in the UV region. Based on data for similar phenolic compounds, absorption maxima can be anticipated. sielc.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-carbon double (C=C), and carbon-oxygen (C-O) bonds. A study on the related compound (E)-2-methoxy-4-(2-morpholinovinyl)phenol provides insight into the expected vibrational frequencies. researchgate.net

Table 3: Expected UV-Vis and FTIR Data for this compound

| Technique | Parameter | Expected Value | Assignment |

| UV-Vis | λmax | ~260 nm, ~290 nm | π → π* transitions in the aromatic ring and conjugated system |

| FTIR | Wavenumber (cm⁻¹) | ~3400 (broad) | O-H stretching (phenolic and vinylic) |

| ~3050 | C-H stretching (aromatic and vinylic) | ||

| ~2950, ~2850 | C-H stretching (methoxy) | ||

| ~1600, ~1510 | C=C stretching (aromatic ring) | ||

| ~965 | C-H out-of-plane bending (trans-vinylic) | ||

| ~1270, ~1030 | C-O stretching (aryl ether and alcohol) |

Note: These are predicted values based on the analysis of structurally related compounds.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC method would be suitable for this compound. In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and retention time stability. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima.

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative screening and semi-quantitative analysis of compounds. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would be used for development. The separated spot corresponding to the compound can be visualized under UV light or by staining with a suitable reagent, such as ferric chloride solution, which typically gives a colored complex with phenols. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions.

Electrochemical Methods in Phenolic Compound Analysis

Electrochemical techniques offer a powerful suite of tools for the characterization and quantification of phenolic compounds, including this compound. These methods are predicated on the principle that the phenolic hydroxyl group can be oxidized at a suitable electrode surface, generating a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte. The ease of oxidation is directly related to the compound's structure, particularly the number and position of hydroxyl and other substituent groups on the aromatic ring. For this compound, the presence of the hydroxyl and methoxy groups on the benzene ring, as well as the conjugated vinyl side chain, makes it an electroactive species amenable to electrochemical analysis.

Commonly employed electrochemical methods for the analysis of phenolic compounds include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). CV is often used for initial characterization, providing insights into the redox behavior and reaction mechanisms of the compound. youtube.com DPV and SWV are more sensitive techniques typically used for quantitative analysis due to their ability to discriminate against background currents, resulting in lower detection limits.

The choice of working electrode material is critical in the electrochemical analysis of phenolic compounds. Glassy carbon electrodes (GCE) are widely used due to their wide potential window and chemical inertness. However, the oxidation of phenolic compounds can sometimes lead to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling, which can passivate the electrode and reduce its sensitivity. To mitigate this and enhance the analytical performance, various modified electrodes have been developed. These modifications can involve the use of nanomaterials, polymers, or other chemical mediators to improve electron transfer kinetics, increase the active surface area, and prevent fouling. For instance, boron-doped diamond (BDD) electrodes have shown promise for the oxidation of phenolic compounds due to their high stability and low background current. researchgate.netscispace.com

While direct electrochemical studies on this compound are limited in the available scientific literature, the electrochemical behavior of structurally similar compounds, such as coniferyl alcohol, isoeugenol (B1672232), and ferulic acid, has been extensively investigated. These compounds share the same 4-hydroxy-3-methoxyphenyl (guaiacyl) core, and their electrochemical properties can provide valuable insights into the expected behavior of this compound.

Research on coniferyl alcohol has demonstrated its susceptibility to enzyme-catalyzed oxidation, which can be monitored using electrochemical methods with detection limits in the micromolar range. nih.gov Studies on eugenol (B1671780), an isomer of isoeugenol, have reported its determination using square-wave voltammetry with a wide linear range and low detection limits. researchgate.net The electrochemical oxidation of ferulic acid and its derivatives has also been a subject of numerous studies, highlighting the role of the electrode material and experimental conditions on the analytical performance.

The oxidation of the phenolic hydroxyl group in these compounds typically occurs at a positive potential, and the exact potential is influenced by the substituents on the aromatic ring and the pH of the supporting electrolyte. The presence of the electron-donating methoxy group ortho to the hydroxyl group in the guaiacyl moiety generally facilitates oxidation.

The following interactive table summarizes representative research findings on the electrochemical determination of phenolic compounds structurally related to this compound. This data provides a reference for the potential analytical performance that could be achieved for the target compound using similar electrochemical methods.

Interactive Data Table: Electrochemical Determination of Structurally Related Phenolic Compounds

| Compound | Electrochemical Technique | Working Electrode | Linear Range (μM) | Detection Limit (μM) | Supporting Electrolyte (pH) | Reference |

| Coniferyl Alcohol | Amperometry | Laccase-immobilized graphite | Not Reported | 0.1 - 0.4 | Not Reported | nih.gov |

| Eugenol | Square-Wave Voltammetry | Glassy carbon modified with carbon black | 0.03 - 26 µg | 0.13 ng | 0.2 M Phosphate buffer (pH 2.0) | researchgate.net |

| Thymol | Differential Pulse Voltammetry | Platinum microelectrode | 0.39 - 1105 µg/mL | 0.04 µg/mL | 0.1 M Sodium perchlorate (B79767) in acetic acid/acetonitrile | semanticscholar.org |

| Carvacrol | Differential Pulse Voltammetry | Platinum microelectrode | 0.47 - 640 µg/mL | 0.05 µg/mL | 0.1 M Sodium perchlorate in acetic acid/acetonitrile | semanticscholar.org |

| Sinapinic Acid | Galvanostatic Electrolysis | Boron-doped diamond | Not Applicable | Not Applicable | Not Reported | researchgate.net |

Biological Activities and Molecular Interactions Excluding Clinical Studies

Antimicrobial Properties and Mechanisms of Action

(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol has demonstrated notable antimicrobial properties. Its mechanisms of action involve direct inhibition of microbial growth and interference with processes crucial for microbial survival and virulence, such as biofilm formation.

While specific studies on Aspergillus fumigatus are limited, research on other fungi, such as Candida species, provides insight into the compound's antifungal efficacy. Coniferyl aldehyde, a derivative of cinnamaldehyde (B126680), has been shown to disrupt the microbial cell membrane, leading to cell surface damage, wrinkling, and leakage of cellular contents. researchgate.net Studies on cinnamaldehyde and its derivatives, including coniferyl aldehyde, have demonstrated inhibitory effects on the H+ extrusion by the plasma membrane H+-ATPase in various Candida isolates. researchgate.net The inhibition of this proton pump is a key mechanism of its antifungal action.

One study highlighted that coniferyl aldehyde inhibited the H+-ATPase-mediated proton pumping against different clinical Candida isolates with inhibition percentages ranging from 17% to 41%. researchgate.net

Table 1: Inhibition of H+ Extrusion in Candida Isolates by Coniferyl Aldehyde

| Microorganism | Inhibition of H+ Extrusion (%) | Reference |

|---|---|---|

| Candida isolates (range) | 17 - 41% | researchgate.net |

Efflux pumps are critical for microbial resistance and are involved in the various stages of biofilm formation. nih.govfrontiersin.org The ability of a compound to inhibit these pumps or disrupt biofilm is a significant antimicrobial attribute. Coniferyl aldehyde's parent compound, cinnamaldehyde, and its derivatives have been identified as potent inhibitors of biofilm formation in a variety of pathogenic bacteria. ascls.orgnih.gov For instance, cinnamaldehyde has been shown to inhibit biofilm formation in Methicillin-Resistant Staphylococcus aureus (MRSA) in a concentration-dependent manner. ascls.org

The mechanism of anti-biofilm activity for cinnamaldehyde derivatives involves interfering with virulence factors such as cell surface hydrophobicity, fimbriae production, and motility. nih.gov Furthermore, these compounds can downregulate the expression of genes related to quorum sensing and biofilm formation. nih.gov As previously noted, coniferyl aldehyde directly inhibits proton pump activity in Candida, which is a type of efflux pump crucial for maintaining cellular homeostasis and contributing to drug resistance. researchgate.net

Anti-inflammatory Pathways and Enzyme Modulation

Coniferyl aldehyde demonstrates significant anti-inflammatory activity by modulating key enzymatic pathways and gene expression involved in the inflammatory response.

Direct enzymatic inhibition assays for coniferyl aldehyde on cyclooxygenase (COX) enzymes are not extensively detailed in the reviewed literature. However, research on closely related compounds provides valuable context. Ferulic acid, a structurally similar phenolic acid, has been studied for its COX-2 inhibition. nih.gov Notably, isomers of ferulic acid have been reported to possess an even greater direct effect on COX-2 inhibition than ferulic acid itself, which is attributed to their retained phenolic, anti-inflammatory functions. nih.gov This suggests that phenolic aldehydes like coniferyl aldehyde represent a class of compounds with potential for direct COX enzyme interaction.

Coniferyl aldehyde has a marked effect on the gene expression of key inflammatory mediators, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). Studies have shown that coniferyl aldehyde down-regulates the LPS-induced expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. nih.gov This cytoprotective and anti-inflammatory function is mediated through the induction of heme oxygenase-1 (HO-1). nih.gov

The underlying mechanism involves the activation of the Protein Kinase C (PKC) α/β II pathway, which in turn leads to the nuclear translocation of the transcription factor Nrf-2 (nuclear factor erythroid 2-related factor 2). nih.gov Nrf-2 activation is crucial for the expression of HO-1, which subsequently suppresses inflammatory gene expression, including COX-2. nih.gov Furthermore, coniferyl aldehyde has been found to inhibit inflammation by suppressing the JAK2-STAT1 signaling pathway, which is another important route for the transcription of pro-inflammatory mediators. nih.govnih.govall-imm.comall-imm.com By inhibiting the phosphorylation of JAK2 and STAT1, coniferyl aldehyde attenuates the inflammatory response in cells. nih.govall-imm.com

Table 2: Effect of Coniferyl Aldehyde on Inflammatory Gene and Protein Expression

| Target | Stimulus | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| COX-2 Expression | LPS | RAW264.7 Macrophages | Down-regulated | nih.gov |

| iNOS Expression | LPS | RAW264.7 Macrophages | Down-regulated | nih.gov |

| HO-1 Expression | - | RAW264.7 Macrophages | Increased | nih.gov |

| JAK2 Phosphorylation | Conditioned Medium | Leptomeningeal cells | Suppressed | nih.govnih.gov |

| STAT1 Phosphorylation | LPS | WI-38 cells | Inhibited | all-imm.com |

Theoretical Predictions of Biological Activities

Theoretical predictions, which use computational models to estimate the biological effects of chemical compounds, rely on specific research data. The following sections outline the types of studies that would be necessary to understand the bioactivity of this compound, though specific findings for this compound are currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in predicting the activity of new molecules based on the properties of known ones.

For this compound, no dedicated QSAR studies appear to have been published. Such a study would involve compiling a dataset of structurally similar compounds with known activities against a particular biological target and then developing a statistical model to predict the activity of this compound. The absence of this data precludes any definitive predictions based on the QSAR methodology for this specific compound.

The electronic characteristics of a molecule are fundamental to its reactivity and interactions with biological systems. Key electronic descriptors are often calculated using quantum mechanical methods to provide insight into a compound's potential bioactivity. These descriptors include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to a molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor in reactions.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO indicates a molecule's ability to accept electrons. A lower LUMO energy points to a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity. A small gap is associated with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule, directly related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added to a molecule, related to the LUMO energy.

From these primary descriptors, further reactivity parameters like chemical potential (μ), hardness (η), and softness (S) can be derived to predict how the molecule will behave in a chemical reaction.

Despite the utility of these descriptors, specific computational studies detailing the HOMO-LUMO energies, ionization potential, and other reactivity parameters for this compound are not found in the reviewed scientific literature. Therefore, a detailed analysis of its electronic structure and reactivity correlations cannot be provided at this time.

Research on Derivatives and Analogues of E 4 2 Hydroxyvinyl 2 Methoxyphenol

Structure-Activity Relationship Studies for Enhanced Bioactive Properties

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their biological activity and selectivity. For derivatives of (E)-4-(2-hydroxyvinyl)-2-methoxyphenol and related phenolic compounds, SAR studies have elucidated key structural features that govern their efficacy.

The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenolic ring are critical for antioxidant activity. The phenolic hydroxyl group is a primary determinant of radical scavenging ability, as it can readily donate a hydrogen atom to neutralize free radicals. d-nb.info Studies on eugenol (B1671780) derivatives have shown that esterification of this hydroxyl group leads to a significant reduction or complete loss of antioxidant activity. d-nb.info This underscores the importance of a free phenolic hydroxyl group for this specific biological function.

Modifications to the side chain also play a crucial role in modulating bioactivity. For instance, in studies of eugenol, which has an allyl side chain, derivatives created by reactions at the double bond resulted in compounds with altered, and sometimes enhanced, antibacterial properties. d-nb.info One study found that an epoxide derivative of eugenol was twice as active against Klebsiella pneumoniae and Bacillus cereus than eugenol itself. d-nb.info Conversely, creating an acetate (B1210297) derivative from the epoxide resulted in only marginal antibacterial effect, demonstrating that the nature of the functional group on the side chain is a key factor. d-nb.info

In a study on benzoxazole (B165842) derivatives incorporating a (4-hydroxy-3-methoxyphenyl) moiety, which is structurally related to this compound, specific substitutions were found to be crucial for enhancing biological effects. The presence of methoxy and hydroxyl groups at the 3rd and 4th positions of the phenyl ring, respectively, combined with a methyl group at the 2nd position of the benzoxazole nucleus, resulted in significant anti-cancer, anti-tubercular, antimicrobial, and anti-fungal properties. ajphs.com This highlights that the interplay between the core phenolic structure and appended heterocyclic rings can lead to potent bioactive molecules.

Furthermore, research on resveratrol (B1683913), another polyphenol, has shown that methoxy derivatives can exhibit superior anti-platelet and anti-cancer activities compared to the parent compound. mdpi.comnih.gov The 4'-methoxy derivative of resveratrol, for example, showed significantly higher anti-platelet activity. nih.gov This suggests that strategic methoxylation can be a powerful tool for enhancing the bioactivity of phenolic compounds like this compound.

Functionalization Strategies and Their Impact on Chemical and Biological Efficacy

A variety of functionalization strategies have been employed to modify this compound and its analogues to improve their properties. These strategies target the phenolic hydroxyl group or the vinyl/alkyl side chain to create derivatives with enhanced efficacy or entirely new applications.

Modification of the Phenolic Hydroxyl Group: The most common modification at this site is esterification. While this often diminishes antioxidant activity, it can be used to create prodrugs or derivatives with different physical properties, such as increased lipophilicity. d-nb.info Another strategy involves using the phenolic group to create larger molecules. For example, this compound has been used as a monomer to synthesize polycarbonates, transforming a small bioactive molecule into a functional biopolymer. rsc.org

Modification of the Side Chain: The vinyl group of this compound and the allyl group of its analogue eugenol are versatile handles for chemical modification.

Addition Reactions: Reactions across the double bond can introduce new functional groups. For eugenol, hydrohalogenation has been used to synthesize 4-(2-chloropropyl)-2-methoxyphenol. researchgate.net Other additions can yield epoxides and diols, which have shown altered biological activities, including enhanced antibacterial effects. d-nb.info

Polymerization: The vinyl group allows this compound (MVP) to act as a monomer for radical polymerization. It has been functionalized to create hydrophobic derivatives like 1-(benzyloxy)-2-methoxy-4-vinylbenzene (MVP-Bz) and hydrophilic derivatives like 2-(2-methoxy-4-vinylphenoxy)acetic acid (MVP-AcOH). mdpi.com These monomers can be polymerized to create thermoplastics and thermosets with a wide range of thermal and mechanical properties, demonstrating the transformation of a bioactive compound into a versatile platform for material science. mdpi.com

Dimerization: Natural 4-substituted-2-methoxyphenols can be used as building blocks to create hydroxylated biphenyls. These dimeric structures, which are analogues of natural compounds like curcumin, have shown interesting growth-inhibitory activities against malignant melanoma cell lines. researchgate.net This strategy of creating larger, more complex molecules from simple phenolic precursors can lead to enhanced biological activity.

The table below summarizes various functionalization strategies and their outcomes.

| Parent Compound | Functionalization Strategy | Resulting Derivative(s) | Impact on Efficacy | Reference(s) |

| Eugenol | Esterification of hydroxyl group | Eugenol acetates, benzoates, etc. | Significant reduction in antioxidant activity. | d-nb.info |

| Eugenol | Addition reaction at allyl group | Epoxide and diol derivatives | Enhanced antibacterial activity against specific strains. | d-nb.info |

| This compound (MVP) | Polymerization of vinyl group | Polycarbonates, Thermosets | Creation of bio-based polymers with tunable thermal and mechanical properties. | rsc.orgmdpi.com |

| 4-Substituted-2-methoxyphenols | Dimerization (coupling) | Hydroxylated biphenyls | Interesting antitumoral activity against melanoma cells. | researchgate.net |

| (4-hydroxy-3-methoxyphenyl) moiety | Schiff's base formation, cyclization | Benzoxazole derivatives | Significant anticancer, antitubercular, and antimicrobial effects. | ajphs.com |

Comparative Studies with Structurally Related Phenolic Compounds (e.g., Ferulic Acid, Isoeugenol (B1672232), Eugenol, Guaiacol)

Comparing this compound with its structural relatives provides crucial context for understanding its biological profile. These relatives share the guaiacol (B22219) (2-methoxyphenol) core but differ in the substituent at the 4-position. wikipedia.org

Eugenol vs. Isoeugenol: Eugenol has a 4-allyl group (-CH2-CH=CH2), while isoeugenol has a 4-propenyl group (-CH=CH-CH3). nih.gov This seemingly minor difference in the position of the double bond has a significant impact on their biological activity. A comparative study found that isoeugenol exhibited much higher cytotoxicity than eugenol (CC50 of 0.0523 mM for isoeugenol vs. 0.395 mM for eugenol in a human submandibular cell line). nih.govresearchgate.net Isoeugenol was also found to significantly induce the production of reactive oxygen species (ROS), whereas eugenol did not. nih.govresearchgate.net This suggests that the conjugated double bond in isoeugenol's side chain, which is in conjugation with the benzene (B151609) ring, leads to greater pro-oxidant activity and cytotoxicity compared to the non-conjugated double bond in eugenol.

This compound vs. Ferulic Acid: Ferulic acid has the same core structure but with a carboxylic acid group on the side chain (-CH=CH-COOH). This compound can be produced from the decarboxylation of ferulic acid. mdpi.com The presence of the carboxylic acid group in ferulic acid generally increases its water solubility and alters its antioxidant and anti-inflammatory profile. While both are potent antioxidants, the specific activities and mechanisms can differ due to the electronic and steric differences between a vinyl group and a carboxylic acid group.

Guaiacol: Guaiacol is the parent structure, simply 2-methoxyphenol, lacking a side chain at the 4-position. wikipedia.org While it possesses some antiseptic properties, its antioxidant capacity is generally lower than its 4-substituted derivatives like eugenol or ferulic acid. The substituent at the 4-position, particularly one with a double bond, can participate in resonance stabilization of the phenoxyl radical formed during antioxidant activity, thereby enhancing its potency.

The table below presents a comparison of the key structural features and reported activities of these related compounds.

| Compound | Structure | Key Structural Difference from this compound | Comparative Bioactivity Notes | Reference(s) |

| This compound | - (Reference Compound) | Potent antioxidant and antimicrobial agent; serves as a monomer for biopolymers. | mdpi.comnih.govresearchgate.net | |

| Ferulic Acid | Carboxylic acid group on the vinyl side chain (-CH=CH-COOH). | Precursor to this compound; generally higher water solubility. | mdpi.com | |

| Isoeugenol | Propenyl side chain (-CH=CH-CH3) conjugated with the ring. | Significantly more cytotoxic and a stronger inducer of ROS compared to eugenol. | nih.govresearchgate.net | |

| Eugenol | Allyl side chain (-CH2-CH=CH2) not conjugated with the ring. | Lower cytotoxicity than isoeugenol; derivatives show enhanced antibacterial activity. | d-nb.infonih.govresearchgate.net | |

| Guaiacol | No side chain at the 4-position. | Parent phenolic structure; possesses antiseptic properties but generally weaker antioxidant than substituted analogues. | wikipedia.org |

Role in Biomass Valorization and Green Chemistry

Lignin (B12514952) Depolymerization and Conversion into Aromatic Monomers

Lignin, a complex and abundant aromatic polymer, is a major component of lignocellulosic biomass. taylorandfrancis.comresearchgate.net Its depolymerization into constituent aromatic monomers, such as coniferyl alcohol, is a critical step in creating value-added products from this renewable resource. taylorandfrancis.comnih.gov The intricate and robust structure of lignin, however, presents a significant challenge to efficient conversion. researchgate.net

Catalytic and pyrolytic methods are key thermochemical strategies for breaking down lignin and its model compounds, like coniferyl alcohol, into simpler aromatic molecules.

Catalytic Degradation:

Reductive catalytic deconstruction (RCD) is a promising technique for depolymerizing lignin into its phenolic constituents. nih.gov This process often employs supported metal catalysts in the presence of a solvent. For instance, pyrolysis-assisted catalytic hydrogenolysis over a Palladium on carbon (Pd/C) catalyst has been shown to convert softwood lignin into aromatic monomers. rsc.org Studies using coniferyl alcohol as a model compound have demonstrated that the choice of solvent significantly impacts the product yield, with anisole (B1667542) being effective for aromatic monomer production. rsc.org

Other research has explored the use of various catalysts, including bimetallic catalysts like NiCu/C, which have shown high monomer yields without the need for precious metals or external hydrogen. mdpi.com The hydrogenolysis of the β-O-4 bonds, which are dominant in softwood lignin, is a key reaction in this process, often proceeding through a coniferyl alcohol intermediate. mdpi.com

Pyrolytic Degradation:

Pyrolysis involves the thermal decomposition of organic material at elevated temperatures in the absence of oxygen. When applied to lignin or coniferyl alcohol, it can yield a variety of aromatic compounds. researchgate.net However, coniferyl alcohol is known to be unstable at temperatures above 250°C, where it can re-condense into char, thus reducing the yield of desired monomers. researchgate.net Products obtained from the pyrolysis of coniferyl alcohol include coniferyl aldehyde, dihydroconiferyl alcohol, isoeugenol (B1672232), and 4-vinylguaiacol. researchgate.net Fast pyrolysis of coniferyl alcohol at 650°C has also been studied to understand the formation of various pyrolysates. researchgate.net

Table 1: Catalytic and Pyrolytic Degradation of Coniferyl Alcohol and Lignin

| Method | Catalyst/Conditions | Key Findings |

| Pyrolysis-assisted catalytic hydrogenolysis | Pd/C in various solvents (water, methanol, toluene, hexane (B92381), anisole) | Anisole was found to be the best solvent for producing aromatic monomers. rsc.org |

| Pyrolysis | N₂ atmosphere, 200-350°C | A significant portion of coniferyl alcohol converts to polymerization products, with a smaller fraction forming various monomeric side-chain products. researchgate.net |

| Reductive Catalytic Deconstruction (RCD) | Supported metal catalysts | A promising strategy for depolymerizing lignin into phenolic constituents. nih.gov |

| Catalytic Depolymerization | NiCu/C | Achieved high monomer yields from lignin without precious metals or external hydrogen. mdpi.com |

| Thermocatalytic Degradation | Aluminum–boron oxide catalysts | Investigated the cracking of coniferyl aldehyde, a related compound. academie-sciences.fr |

Microbial and enzymatic methods offer a more environmentally friendly approach to lignin degradation, operating under milder conditions than thermochemical methods.

Microbial Degradation:

Various microorganisms have been identified that can degrade coniferyl alcohol and its polymers. For example, a bacterial isolate identified as Xanthomonas sp. has demonstrated the ability to degrade 14C-labeled dehydropolymers of coniferyl alcohol (DHP). nih.gov This degradation results in the release of ¹⁴CO₂ and the incorporation of the radioactive label into the bacterial biomass. nih.gov

Anaerobic degradation of coniferyl alcohol by methanogenic consortia has also been observed, leading to its complete mineralization to carbon dioxide and methane (B114726). nih.govasm.orgasm.org In these consortia, ferulic acid and phenylpropionic acid have been identified as degradation intermediates. nih.govasm.org The fungus Byssochlamys fulva V107 can metabolize eugenol (B1671780) to coniferyl alcohol. tandfonline.com Furthermore, Streptomyces albogriseolus has been shown to utilize coniferyl alcohol as a sole carbon source, producing secondary metabolites like chlorogenic acids.

Enzymatic Degradation:

Enzymes play a critical role in both the synthesis and degradation of lignin. Laccases and peroxidases are key enzymes involved in the oxidative polymerization of monolignols, including coniferyl alcohol, to form the lignin polymer. researchgate.netnih.gov These same classes of enzymes can also be involved in its degradation. For example, Streptomyces albogriseolus releases laccase and peroxidase into its growth medium when degrading coniferyl alcohol.

The enzymatic dehydrogenation of coniferyl alcohol by enzymes like horseradish peroxidase leads to the formation of phenoxy radicals, which are key intermediates in the polymerization process. researchgate.netacs.org Understanding these enzymatic processes is crucial for developing biotechnological approaches for lignin valorization.

Table 2: Microbial and Enzymatic Degradation of Coniferyl Alcohol

| Organism/Enzyme | Degradation Pathway/Products | Key Findings |

| Xanthomonas sp. | Degrades dehydropolymers of coniferyl alcohol (DHP) to CO₂ and incorporates carbon into biomass. nih.gov | Demonstrates ligninolytic activity by degrading DHP as a sole carbon source. nih.gov |

| Methanogenic Consortia | Complete anaerobic degradation to CO₂ and methane via ferulic acid and phenylpropionic acid intermediates. nih.govasm.org | Shows the complete biodegradability of coniferyl alcohol under anaerobic conditions. nih.govasm.orgasm.org |

| Byssochlamys fulva V107 | Metabolizes eugenol to coniferyl alcohol. tandfonline.com | Provides a potential biotechnological route for coniferyl alcohol synthesis. tandfonline.com |

| Streptomyces albogriseolus | Utilizes coniferyl alcohol as a sole carbon source, producing chlorogenic acids. | Demonstrates the potential for producing valuable secondary metabolites from coniferyl alcohol. |

| Laccase and Peroxidase | Catalyze the oxidative polymerization of coniferyl alcohol. researchgate.netnih.gov | These enzymes are central to both the formation and potential enzymatic degradation of lignin. researchgate.netnih.gov |

Potential as a Platform Chemical for Industrial Applications Beyond Direct Biological Uses

Coniferyl alcohol's chemical structure makes it a valuable platform chemical, a building block for a wide range of industrial products. grandviewresearch.comresearchgate.net Its applications extend beyond its natural role in lignin and its direct use as a flavoring or fragrance ingredient.

The growing demand for sustainable and eco-friendly products is a major driver for the coniferyl alcohol market. grandviewresearch.comsphericalinsights.com As a renewable and biodegradable compound, it offers an attractive alternative to petroleum-based chemicals. grandviewresearch.com Innovations in lignin valorization and extraction technologies are making the production of coniferyl alcohol more efficient and cost-effective. sphericalinsights.comthebusinessresearchcompany.com

Coniferyl alcohol serves as a precursor in the synthesis of other chemicals and has applications in various industries, including pharmaceuticals, cosmetics, and food. grandviewresearch.comsphericalinsights.com It is also used in the production of polymers. sphericalinsights.com For example, it can be used as a monomer for the biomimetic production of tailored functionalized oligolignols with desirable properties for material synthesis. researchgate.net

Furthermore, coniferyl alcohol is an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarins. wikipedia.orgsphericalinsights.com Its derivatives, such as 2-methoxy-4-vinylphenol (B128420), are also valuable, with applications as flavoring agents and as precursors for thermoplastics and thermoset polymers. wikipedia.orgmdpi.com The ability to convert coniferyl alcohol and other lignin-derived monomers into high-performance polymers is an active area of research. nih.gov

Table 3: Industrial Applications of Coniferyl Alcohol

| Application Area | Specific Use | Significance |

| Chemical Intermediate | Precursor for eugenol, stilbenoids, coumarins. wikipedia.orgsphericalinsights.com | Provides a bio-based route to a variety of valuable chemicals. |

| Polymer Production | Monomer for bio-based polymers and oligolignols. researchgate.netsphericalinsights.com | Contributes to the development of sustainable materials. grandviewresearch.com |

| Flavoring and Fragrance | Used as a flavoring agent and in fragrances. thebusinessresearchcompany.com | Offers a natural alternative to synthetic flavoring compounds. |

| Pulp and Paper | Used in the production of pulp and paper products. grandviewresearch.comsphericalinsights.com | Demand in this sector contributes to the market for coniferyl alcohol. |

Future Research Directions for E 4 2 Hydroxyvinyl 2 Methoxyphenol

Advanced Spectroscopic and Computational Approaches for Elucidating Complex Reaction Mechanisms

The intricate reactions involving (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol, such as its oxidation, polymerization, and degradation, necessitate the use of advanced analytical and theoretical tools for a complete understanding. Future research should pivot towards integrating computational chemistry with sensitive spectroscopic techniques to map reaction coordinates and identify transient intermediates.

Density Functional Theory (DFT) has proven effective in characterizing the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of similar phenolic compounds. researchgate.netresearchgate.net Applying DFT methods like B3LYP can predict the molecular geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts for this compound, which can then be validated against experimental data. researchgate.netmdpi.com Such computational studies are crucial for understanding the molecule's reactivity, chemical stability, and potential for non-linear optical properties. researchgate.net

Furthermore, computational models can elucidate the energetics of reaction pathways. For instance, DFT has been used to study the pyrolysis of lignin (B12514952) model compounds, revealing that the potential energy of synergy processes is lower than that of radical-induced processes for the removal of functional groups. researchgate.net Similar approaches can determine the energy required to break specific bonds in this compound, predicting its behavior in thermochemical conversions and its role in lignin degradation. researchgate.net Time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra, providing insights into the molecule's photophysical properties.

Table 1: Application of Advanced Analytical and Computational Methods

| Method | Application | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, energy levels, and reaction pathways. researchgate.netresearchgate.net | Elucidation of transition states in enzymatic reactions, prediction of reactivity sites, and understanding degradation mechanisms. |

| NMR Spectroscopy (¹H, ¹³C) | Structural identification of degradation products and biotransformation intermediates. researchgate.net | Tracking the conversion of this compound in real-time and identifying novel metabolites. |

| Mass Spectrometry (MS) | Identification of enzymatic products and reaction intermediates. nih.govmtu.edu | Confirming the identity of compounds in complex mixtures resulting from biotransformation or chemical synthesis. |

| FT-IR & Raman Spectroscopy | Characterization of functional groups and molecular vibrations to confirm structural integrity. researchgate.netmdpi.com | Monitoring changes in chemical bonding during polymerization or degradation reactions. |

Exploration of Novel Biotransformation Pathways and Enzymes

This compound (also known as coniferyl alcohol) is a central hub in plant and microbial metabolism. While many enzymes acting on its precursors and derivatives have been identified, there is significant potential to discover novel enzymes and pathways that utilize this compound directly.

Research has extensively documented the biotransformation of related compounds. For example, ferulic acid can be decarboxylated by ferulic acid decarboxylases (FADs) to produce 4-vinylguaiacol. nih.govnih.govplos.org Coniferyl aldehyde, a direct precursor, is acted upon by several enzymes. Coniferyl aldehyde dehydrogenase (CALDH) oxidizes it to ferulic acid, while coniferyl aldehyde 5-hydroxylase (CAld5H) and caffeate O-methyltransferase (COMT) convert it to sinapyl aldehyde, a key step in syringyl lignin biosynthesis. mtu.edunih.govnih.gov

Future studies should focus on identifying and characterizing enzymes that directly modify this compound. This includes exploring diverse microbial environments for novel oxidases, reductases, and laccases that can catalyze its conversion into high-value products. For example, laccase-mediated oxidation is a key step in chemo-enzymatic pathways for synthesizing advanced lignin models. researchgate.net Understanding the substrate specificity and catalytic mechanisms of these new enzymes will be paramount. Genetic and protein engineering could then be used to enhance enzyme stability, activity, and specificity for industrial applications.

Table 2: Key Enzymes in the Metabolism of Related Phenylpropanoids

| Enzyme | Source Organism | Substrate | Product | Relevance to this compound |

|---|---|---|---|---|

| Ferulic Acid Decarboxylase (FAD) | Schizophyllum commune | Ferulic Acid | 4-Vinylguaiacol | Acts on a closely related derivative, suggesting pathways for producing vinylphenols. nih.govplos.org |

| Coniferyl Aldehyde Dehydrogenase (CALDH) | Pseudomonas sp. strain HR199 | Coniferyl Aldehyde | Ferulic Acid | Catalyzes the oxidation of the direct precursor. nih.gov |

| Coniferyl Aldehyde 5-Hydroxylase (CAld5H) | Liquidambar styraciflua | Coniferyl Aldehyde | 5-Hydroxyconiferyl aldehyde | A key enzyme in the biosynthetic pathway leading to syringyl lignins from guaiacyl intermediates. mtu.edunih.gov |

| Caffeate O-methyltransferase (COMT) | Liquidambar styraciflua | 5-Hydroxyconiferyl aldehyde | Sinapyl aldehyde | Works in tandem with CAld5H in lignin biosynthesis. mtu.edu |

Development of Sustainable Synthesis Routes and Bioproduction Methods

The development of green and sustainable methods for chemical production is a global priority. This compound and its derivatives are valuable platform chemicals that can be produced from renewable resources. Future research should concentrate on optimizing bioproduction routes using engineered microorganisms and cell-free enzymatic systems.

A promising strategy involves the use of agro-industrial side-streams, such as cereal brans, which are rich in ferulic acid. plos.org Enzymatic release of ferulic acid followed by microbial decarboxylation presents a sustainable route to 4-vinylguaiacol, a valuable flavor compound. nih.govplos.org Similar whole-cell biocatalysis approaches can be developed for this compound. Strains like Debaryomyces hansenii and Streptomyces setonii have already been shown to efficiently convert ferulic acid. researchgate.netnih.gov

Metabolic engineering of robust microbial chassis like Pseudomonas putida or yeast (Komagataella phaffii) offers a powerful tool for creating cell factories tailored for high-yield production. plos.orglu.se This could involve introducing and overexpressing genes for key enzymes in the biosynthetic pathway, while eliminating competing metabolic pathways. Furthermore, the development of cell-free enzymatic cascades, potentially using immobilized enzymes, could offer higher purity and easier product recovery, paving the way for a new generation of sustainable and clean biochemicals. plos.org

Table 3: Sustainable Bioproduction Strategies for Related Compounds

| Strategy | Organism/Enzyme System | Feedstock | Product(s) | Key Findings |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Streptomyces setonii | Ferulic Acid | 4-Vinylguaiacol | High volumetric productivity (70.4 mg/l h) under microaerobic conditions. nih.gov |

| Yeast-based Conversion | Debaryomyces hansenii | Ferulic Acid | 4-Vinylguaiacol, Vanillin (B372448) | Rapid conversion with a 95% molar yield of 4-vinylguaiacol. researchgate.net |

| Engineered Heterologous Host | Komagataella phaffii | Ferulic Acid | 4-Vinylguaiacol | Heterologous production of a high-affinity ferulic acid decarboxylase (FAD). plos.org |

| Whole-Cell Oxidation | Gluconobacter oxydans | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Demonstrates the potential of whole-cell systems for complex oxidation reactions using enzymes like CALDH. lu.se |

Q & A

Q. Table 1: Solubility Profile

| Solvent | Solubility | Reference |

|---|---|---|

| Methanol | Slight | |

| Ethyl Acetate | Slight | |

| DMSO | Slight |

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural characterization involves:

- Spectroscopy : UV/Vis absorption at λmax 212 and 266 nm confirms aromatic and conjugated systems .

- Mass Spectrometry : Monoisotopic mass (150.068080 g/mol) and molecular formula (C₉H₁₀O₂) are verified via high-resolution mass spectrometry .

- Crystallography : For solid-state analysis, programs like SHELXL refine crystal structures, though no crystallographic data for this compound is reported in the evidence .

Q. Table 2: Key Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | |

| Monoisotopic Mass | 150.068080 g/mol | |

| UV/Vis λmax | 212, 266 nm |

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for phenolic derivatives like this compound?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Isomer Purity : Ensure stereochemical homogeneity via HPLC or chiral chromatography, as E/Z isomers exhibit differing biological activities .

- Assay Conditions : Standardize protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) to control pH, temperature, and solvent effects .

- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew results .

Advanced: How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model ligand-receptor binding. For example, derivatives with hydroxyvinyl groups show affinity for acetylcholinesterase’s catalytic triad (KI = 90.10–379.57 nM) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess antioxidant potential .

- MD Simulations : Evaluate stability of ligand-protein complexes over nanosecond timescales to validate docking results .

Basic: What analytical techniques quantify this compound in complex matrices?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 266 nm optimize separation and sensitivity .

- GC-MS : Derivatize with BSTFA to enhance volatility for trace analysis in biological samples .

- NMR : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., Z-isomers) .

Advanced: What synthetic routes are reported for this compound, and how are yields optimized?

Answer:

While direct synthesis is not detailed in the evidence, analogous methods include:

- Aldol Condensation : React 2-methoxy-4-hydroxybenzaldehyde with acetylene derivatives, using acid catalysis to favor the E-isomer .

- Enzyme-Mediated Synthesis : Lipases or peroxidases achieve regioselective hydroxylation, reducing byproducts .

- Yield Optimization : Use anhydrous solvents, inert atmospheres, and catalytic bases (e.g., K₂CO₃) to minimize side reactions .

Advanced: How does the hydroxyvinyl substituent influence the compound’s reactivity in radical scavenging assays?

Answer:

The hydroxyvinyl group enhances radical quenching via:

- Electron Donation : The conjugated system stabilizes phenoxyl radicals, as shown in DPPH/ABTS assays .

- Hydrogen Abstraction : The allylic hydroxyl donates H• to terminate radical chains, quantified via ESR spectroscopy .

- Synergy with Methoxy Group : Ortho-methoxy directs radical formation to the para position, enhancing activity .

Basic: What are the stability challenges of this compound under varying pH conditions?

Answer:

- Acidic Conditions : Protonation of the hydroxyl group increases electrophilicity, risking polymerization .

- Alkaline Conditions : Deprotonation accelerates oxidation, forming quinones. Stabilize with antioxidants (e.g., BHT) .

- Neutral pH : Most stable; monitor degradation via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.